molecular formula C13H26ClNO2 B2960139 cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride CAS No. 1909293-91-9

cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Cat. No. B2960139
CAS RN: 1909293-91-9
M. Wt: 263.81
InChI Key: VGVMJXYLKUGZQO-MERQFXBCSA-N
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Description

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of a variety of neurological and psychiatric disorders.

Mechanism of Action

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride increases the levels of GABA, which can have a calming effect on the brain and reduce seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity, and increasing its levels can have a calming effect on the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride for lab experiments is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, including:
1. Clinical trials to test the safety and efficacy of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride in humans for the treatment of neurological and psychiatric disorders.
2. Studies to investigate the long-term effects of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride on GABA levels and neuronal activity in the brain.
3. Development of new analogs of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride with improved potency and selectivity for GABA transaminase.
4. Investigation of the potential use of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride in combination with other drugs for the treatment of neurological and psychiatric disorders.
5. Studies to investigate the effects of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride on other neurotransmitter systems in the brain, such as dopamine and serotonin.

Synthesis Methods

The synthesis of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves several steps, starting with the reaction of cyclopentanone with methylamine to form 2-methyl-2-cyclopenten-1-one. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-methyl-2-cyclopenten-1-ylcarbamate, which is then treated with L-tert-leucine to form cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride.

Scientific Research Applications

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride has been extensively studied in preclinical models for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity.

properties

IUPAC Name

cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12;/h10-12H,3-9,14H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVMJXYLKUGZQO-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC1CCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC1CCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

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